molecular formula C30H29N3O5S B2576318 3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114649-18-1

3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2576318
CAS RN: 1114649-18-1
M. Wt: 543.64
InChI Key: IBGWOLNWEDXAPB-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C30H29N3O5S and its molecular weight is 543.64. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Cytotoxic Activity

Quinazolinone derivatives have been explored for their significant antioxidant and cytotoxic activities. A study on new polyphenolic derivatives of quinazolin-4(3H)-one demonstrated high antioxidant activity compared to ascorbic acid and Trolox. These compounds displayed higher cytotoxicity against cancerous cell types while maintaining high compatibility with normal cells, indicating their potential in cancer therapy (Pele et al., 2022).

Antimicrobial Evaluation

The antimicrobial potential of quinazolinone derivatives has been investigated, revealing their capability to act as promising antimicrobial agents. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017).

Antitumor Activity

Novel series of benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated broad-spectrum antitumor activity, significantly more potent than the positive control, indicating their potential in cancer treatment (Al-Suwaidan et al., 2016).

Anti-Tubercular Agents

Quinazolin-4-ones connected to 1,3-thiazole were identified for their antibacterial action, particularly against Mycobacterium tuberculosis. Derivatives demonstrated better antibacterial activity at minimum inhibitory concentrations, highlighting their potential as anti-tubercular agents (Nagaladinne et al., 2020).

Corrosion Inhibition

Quinazolinone derivatives have been studied for their corrosion inhibition efficiency for mild steel in acidic media. These studies indicate that quinazolinone compounds can act as effective corrosion inhibitors, providing a protective layer on the mild steel surface, and offer insights into their potential industrial applications (Errahmany et al., 2020).

Antiviral Activities

Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses. Some compounds exhibited inhibition of virus replication, particularly against avian influenza (H5N1), showcasing the potential of quinazolinone derivatives in antiviral drug development (Selvam et al., 2007).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O5S/c1-18(2)37-22-12-10-20(11-13-22)28-31-27(19(3)38-28)17-39-30-32-26-9-7-6-8-25(26)29(34)33(30)21-14-23(35-4)16-24(15-21)36-5/h6-16,18H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGWOLNWEDXAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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